molecular formula C13H23N3O4 B12892953 (S)-tert-Butyl 2-((2-amino-2-oxoethyl)(methyl)carbamoyl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-((2-amino-2-oxoethyl)(methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B12892953
M. Wt: 285.34 g/mol
InChI Key: AQYQDRBDRGDTGR-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-((2-amino-2-oxoethyl)(methyl)carbamoyl)pyrrolidine-1-carboxylate is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyrrolidine ring and a tert-butyl ester group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((2-amino-2-oxoethyl)(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group, followed by the formation of the pyrrolidine ring and subsequent introduction of the tert-butyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((2-amino-2-oxoethyl)(methyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used .

Scientific Research Applications

(S)-tert-Butyl 2-((2-amino-2-oxoethyl)(methyl)carbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((2-amino-2-oxoethyl)(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 2-((2-amino-2-oxoethyl)(methyl)carbamoyl)pyrrolidine-1-carboxylate
  • (S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate
  • (S)-2-((2-amino-2-oxoethyl)(methyl)carbamoyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the tert-butyl ester group and the pyrrolidine ring.

Properties

Molecular Formula

C13H23N3O4

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2-amino-2-oxoethyl)-methylcarbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23N3O4/c1-13(2,3)20-12(19)16-7-5-6-9(16)11(18)15(4)8-10(14)17/h9H,5-8H2,1-4H3,(H2,14,17)/t9-/m0/s1

InChI Key

AQYQDRBDRGDTGR-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)CC(=O)N

Origin of Product

United States

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